Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate
Overview
Description
“Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is a chemical compound . It is used in organic synthesis . The IUPAC name for this compound is methyl 1-methyl-1H-indazole-3-carboxylate .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide . There are also various synthetic approaches to 1H- and 2H-indazoles published in the last five years. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is soluble in water . The molecular weight of the compound is 221.17 .
Scientific Research Applications
Synthesis and Transformations
- The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved the N-methylation of 5-nitro-1H-indazole, showcasing the compound's role in creating complex heterocyclic structures. This process included several steps such as reduction, condensation, and oxidation to achieve the desired product, indicating its versatility in synthetic organic chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).
Chemical Properties and Reactions
- A study on the solvent/ligand-controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole revealed the influence of different solvents and ligands on the arylation position, showcasing the compound's chemical reactivity and potential for creating structurally diverse molecules (Boujdi et al., 2022).
Structural Analysis
- The crystal and molecular structure analysis of biologically active nitroindazoles, including derivatives similar to Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate, provided insights into the structural aspects that influence their biological activity. This research highlights the importance of understanding the molecular framework for developing pharmacologically relevant compounds (Cabildo et al., 2011).
Applications in Antitumor Activities
- The synthesis and evaluation of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, derived from a similar synthetic pathway as this compound, demonstrated potential antitumor activities. This illustrates the compound's role in medicinal chemistry and drug discovery efforts focused on cancer treatment (De-qing, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate is a complex chemical compound that interacts with various targets in the body. Similar indazole derivatives have been shown to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar indazole derivatives have been shown to have various effects at the molecular and cellular level, such as inhibiting cell proliferation or inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory responses . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and metabolic flux, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to altered biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, indazole derivatives have been shown to have a threshold effect, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indazole derivatives may be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-methyl-6-nitroindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-5-6(13(15)16)3-4-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKFHNSAMTKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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